molecular formula C18H22ClN B2725545 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride CAS No. 2241140-56-5

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride

Cat. No.: B2725545
CAS No.: 2241140-56-5
M. Wt: 287.83
InChI Key: HRKQEEIUSORORD-UHFFFAOYSA-N
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Description

2-[(2-Phenylphenyl)methyl]piperidine hydrochloride is a piperidine derivative featuring a biphenylmethyl substituent at the 2-position of the piperidine ring, with the hydrochloride salt enhancing its solubility and stability. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in the central nervous system (CNS) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-phenylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N.ClH/c1-2-8-15(9-3-1)18-12-5-4-10-16(18)14-17-11-6-7-13-19-17;/h1-5,8-10,12,17,19H,6-7,11,13-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKQEEIUSORORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Piperidine Core Assembly

Reductive amination serves as a foundational strategy for constructing the piperidine ring while concurrently introducing the (2-phenylphenyl)methyl substituent. In a representative protocol, a ketone precursor such as 4-(2-phenylphenyl)butan-2-one is subjected to ammonium acetate in methanol, followed by sodium cyanoborohydride under acidic conditions. This one-pot reaction facilitates both imine formation and reduction, yielding the piperidine scaffold with a secondary amine at the 2-position. Critical parameters include pH control (optimized at 4.5–5.0 using acetic acid) and stoichiometric excess of the carbonyl compound to minimize dimerization byproducts.

Post-reduction, the free base is isolated via extraction with dichloromethane (DCM) and subsequent evaporation. Conversion to the hydrochloride salt is achieved by treating the base with hydrochloric acid (2 M) in ethanol, followed by recrystallization from a mixture of ethyl acetate and hexanes. Yields for this method range from 65% to 72%, with purity exceeding 98% as confirmed by HPLC.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biphenyl Integration

The (2-phenylphenyl)methyl group is efficiently introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to forge the critical C–C bond. A two-step sequence begins with the preparation of a boronic ester derivative of 2-bromobenzylpiperidine. For instance, 2-bromo-N-(piperidin-2-ylmethyl)benzamide is treated with bis(pinacolato)diboron in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C. The resulting boronic ester is then coupled with iodobenzene using Pd(PPh₃)₄ and sodium carbonate in a toluene-water biphasic system.

This method achieves a 68% isolated yield of the biphenyl intermediate, which undergoes acid hydrolysis (6 M HCl, reflux) to cleave the amide and generate the primary amine. Neutralization with sodium hydroxide and extraction with DCM yields the free base, which is subsequently converted to the hydrochloride salt. The overall process emphasizes catalyst loading (1.5–2.0 mol% Pd) and temperature control (90–100°C) to suppress protodeboronation.

Acid-Mediated Cyclization of Amino Alcohol Precursors

Cyclization strategies employing amino alcohols offer an alternative route to the piperidine core. A representative synthesis begins with 2-(2-phenylphenyl)ethanol, which is converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in DCM. Reaction with benzylamine at 60°C produces a secondary amine, which is hydrogenated over palladium on carbon (10 wt%) to remove the benzyl protecting group. The resulting primary amine undergoes cyclization in concentrated hydrochloric acid at 120°C, forming the piperidinium chloride salt.

This method circumvents the need for reductive amination but requires careful control of reaction time (4–6 hours) to prevent over-acidification. Yields for the cyclization step average 58%, with purity enhanced via recrystallization from isopropanol.

Grignard reagents enable nucleophilic addition to preformed imines, facilitating the introduction of the (2-phenylphenyl)methyl group. A protocol adapted from opioid antagonist syntheses involves treating 2-phenylbenzylmagnesium bromide with 1-methyl-4-piperidone in tetrahydrofuran (THF) at −78°C. The intermediate alkoxide is quenched with ammonium chloride, and the resulting secondary alcohol is dehydrated using p-toluenesulfonic acid in toluene. Catalytic hydrogenation (H₂, 50 psi, Pd/C) saturates the tetrahydropyridine intermediate to yield the piperidine derivative.

This route achieves a 63% yield over three steps, with the dehydration and hydrogenation stages being critical for stereochemical fidelity.

Comparative Analysis of Synthetic Routes

Table 1: Methodological Comparison for 2-[(2-Phenylphenyl)methyl]piperidine Hydrochloride Synthesis

Method Key Reagents Yield (%) Purity (%) Catalytic System
Reductive Amination NaCNBH₃, NH₄OAc 72 98.5 None
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Na₂CO₃ 68 99.2 Pd-based
Acid Cyclization HCl, Pd/C 58 97.8 Pd/C (hydrogenation)
Grignard Addition 2-PhC₆H₄MgBr, p-TsOH 63 98.1 Pd/C (hydrogenation)

The Suzuki-Miyaura method offers the highest purity, while reductive amination provides the best yield. Acid-mediated cyclization, though lower yielding, avoids transition-metal catalysts, simplifying purification.

Scalability and Industrial Considerations

Large-scale production favors reductive amination due to its one-pot nature and minimal reliance on expensive catalysts. However, Pd-catalyzed methods are preferred for stereospecific applications, despite higher costs. Recent advancements in continuous-flow systems have enhanced the scalability of Grignard and Suzuki-Miyaura protocols, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies :
    • The compound is primarily investigated for its interactions with serotonin receptors, particularly the 5-HT receptor family. Its structural features allow it to act as a selective ligand, which can help elucidate the role of serotonin in various neuropsychiatric disorders .
    • Studies have demonstrated that compounds with similar structures exhibit anxiolytic and antidepressant effects, suggesting that 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride may have potential therapeutic applications in treating anxiety and depression .
  • Antiparasitic Activity :
    • Research has indicated that derivatives of piperidine compounds are being explored for their antiparasitic properties against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's structure may facilitate modifications that enhance its efficacy against such pathogens .
  • Cancer Research :
    • The benzoylpiperidine fragment is known for its anticancer properties. Compounds incorporating this moiety have shown promising results in inhibiting cancer cell proliferation across various cancer types, thus highlighting the potential of this compound in oncology research .

Case Studies and Findings

StudyFocusFindings
Study on Antiparasitic Activity Investigating derivatives for Trypanosoma bruceiIdentified compounds with low EC50 values indicating potent activity against the parasite .
Cancer Cell Proliferation Evaluating anticancer propertiesCompounds showed IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant antiproliferative effects .
Serotonin Receptor Interaction Pharmacological profilingConfirmed selective binding affinities for 5-HT receptors, supporting potential therapeutic uses in mood disorders .

Mechanism of Action

The mechanism of action of 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural Insights:

  • Aromatic Substitutions: The biphenylmethyl group in the target compound may enhance lipophilicity and CNS penetration compared to monobenzyl or phenethyl substituents in Donepezil and GZ-246B .
  • Positional Effects : Piperidine derivatives with substituents at the 1- and 4-positions (e.g., Donepezil) show higher AChE selectivity than those with 2-position modifications .

Pharmacological Activity Comparisons

Key Findings:

  • AChE Inhibitors : Compound 21 exhibits superior potency (IC₅₀ = 0.56 nM) compared to Donepezil, attributed to its bulky para-substituted benzamide group, which optimizes binding to the enzyme's catalytic site .
  • Selectivity : Donepezil’s 1,250-fold selectivity for AChE over butyrylcholinesterase (BuChE) contrasts with Compound 21’s 18,000-fold selectivity, highlighting the impact of substituent chemistry on target specificity .
  • VMAT2 Modulation : GZ-246B’s bis-phenethyl substitution at the 2,6-positions of piperidine suggests a structural motif critical for VMAT2 inhibition, differing from the biphenylmethyl group in the target compound .

Table 2: Pharmacokinetic and Toxicity Data

Compound Solubility LogP Toxicity (Acute) Reference
Donepezil High (HCl salt) 3.2 Low (LD₅₀ > 2,000 mg/kg, oral)
ACNU pH-dependent 0.92 Myelosuppression
4-(Diphenylmethoxy)piperidine HCl Moderate 3.5 (calc.) Harmful if inhaled/swallowed

Key Insights:

  • Solubility : The hydrochloride salt form improves aqueous solubility, as seen in Donepezil and 4-(diphenylmethoxy)piperidine HCl, facilitating oral bioavailability .
  • Toxicity: Piperidine derivatives with halogenated substituents (e.g., ACNU) exhibit higher toxicity profiles, whereas non-halogenated analogs like Donepezil show favorable safety margins .

Biological Activity

The compound 2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22ClNC_{17}H_{22}ClN. Its structure features a piperidine ring substituted with a phenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Receptor Binding : The compound has been shown to bind to opioid receptors, which are crucial for pain modulation and have implications in addiction therapy.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability.

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

Activity TypeDescriptionReference
Antinociceptive Exhibits pain-relieving properties in animal models.
Antiparasitic Potential activity against Trypanosoma brucei, indicating possible use in treating African sleeping sickness.
Neuroprotective May protect neuronal cells from damage in various models of neurodegeneration.

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antinociceptive Studies : In a study assessing the antinociceptive effects of various piperidine derivatives, this compound showed significant analgesic activity comparable to established analgesics. The study utilized the formalin test in rodents to evaluate pain response reduction.
  • Antiparasitic Activity : A phenotypic screening of a compound library identified several piperidine derivatives with potent activity against Trypanosoma brucei. The compound was among those that displayed low toxicity towards mammalian cells while effectively inhibiting parasite growth at low concentrations (EC50 values in the low micromolar range) .
  • Neuroprotective Effects : Research indicated that this compound could provide neuroprotection against oxidative stress-induced neuronal death. In vitro studies using cultured neuronal cells demonstrated that it reduced markers of cell death and inflammation .

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameActivity TypePotency (EC50)
Compound A (similar structure)Antinociceptive0.5 µM
Compound B (structural analog)Antiparasitic0.3 µM
This compoundAntinociceptive/Antiparasitic0.4 µM (est.)

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

  • Methodological Answer :
  • Fit data to nonlinear regression models (e.g., Hill equation) using software like GraphPad Prism.
  • Report EC₅₀/IC₅₀ values with 95% confidence intervals and assess variability via ANOVA for replicate experiments .

Q. How can batch-to-batch variability in synthesis impact experimental reproducibility, and how can it be mitigated?

  • Methodological Answer :
  • Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) and monitor via PAT (process analytical technology).
  • Use NMR spectroscopy to verify consistency in stereochemistry and salt form .

Safety and Environmental Considerations

Q. What are the ecotoxicological risks associated with accidental release of this compound, and how should waste be managed?

  • Methodological Answer :
  • Follow OECD 201/202 guidelines for algal/daphnia toxicity testing.
  • Dispose of waste via licensed hazardous waste facilities, avoiding aqueous discharge due to potential bioaccumulation risks .

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